N-((5-methylisoxazol-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

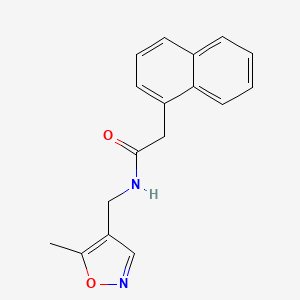

N-((5-Methylisoxazol-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-methylisoxazole moiety linked via a methyl group to the acetamide nitrogen, with a naphthalen-1-yl group attached to the carbonyl carbon. Its structural design combines aromatic and heterocyclic components, which are known to enhance bioavailability and target specificity in drug discovery .

Properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-15(11-19-21-12)10-18-17(20)9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,11H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWYSZHFUBCMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-methylisoxazol-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound that integrates a naphthalene moiety with a 5-methylisoxazole group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

The presence of the isoxazole ring enhances the compound's potential for biological activity, particularly in modulating various biological processes.

The biological activity of this compound is primarily attributed to two functional groups: the naphthalene and the isoxazole . These groups are known for their interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

- Antibacterial Activity : The sulfonamide component (in related compounds) is known to inhibit bacterial folate synthesis, suggesting potential antibacterial properties.

- Neuroprotective Effects : The isoxazole ring may influence glutamate receptor function, which is critical in neurological disorders, indicating possible neuroprotective effects.

- Anti-inflammatory Properties : Compounds containing isoxazole structures have been reported to exhibit anti-inflammatory activities, further broadening the therapeutic potential of this compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds with isoxazole rings. For instance, compounds featuring isoxazole structures have shown significant efficacy against various cancer cell lines by inducing apoptosis (programmed cell death). The following table summarizes findings from relevant studies:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15 | Apoptosis induction |

| Compound B | C6 (Brain Tumor) | 10 | Caspase activation |

| This compound | TBD | TBD | TBD |

Note: Specific data for this compound are still under investigation.

Case Studies and Research Findings

- Neuroprotective Studies : In vitro assays have indicated that compounds similar to this compound can modulate glutamate receptor activity, suggesting a protective role against excitotoxicity in neuronal cells.

- Antimicrobial Efficacy : Research has shown that derivatives of sulfonamides exhibit strong antibacterial effects against a range of pathogens, which could be extrapolated to predict similar efficacy for this compound.

- Inflammation Models : Animal models have demonstrated that isoxazole-containing compounds can reduce inflammatory markers, supporting their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Key Structural and Functional Differences

Heterocyclic Core Modifications :

- The 5-methylisoxazole group in the target compound contrasts with triazole (6a) or oxadiazole (3a-h) cores in analogues. Isoxazole rings enhance metabolic stability compared to triazoles, which may improve pharmacokinetics .

- Replacement of the naphthalen-1-yl group with piperidine (N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) reduces aromatic stacking but increases solubility, affecting target selectivity .

Enzyme Inhibition Profiles: The pyrazoloquinoxaline derivative (IC₅₀ = 0.028 mM for MAO-A) outperforms other acetamides in MAO-A selectivity, likely due to its planar aromatic system .

Antimicrobial Activity :

- Triazole-linked compounds (6a-m) exhibit moderate antimicrobial activity, while oxadiazole-thione derivatives (3a-h) show broader efficacy, possibly due to the thione group’s metal-chelating properties .

Pharmacological Potential and Limitations

- Advantages :

- Limitations: Limited solubility of naphthalene-containing derivatives may hinder bioavailability; piperidine or polar group incorporation (e.g., nitro in 6b-c) mitigates this but reduces aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.